N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N'-ethylurea
Description
N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, methylamino, and ethylurea groups.
Properties
CAS No. |
62734-50-3 |
|---|---|
Molecular Formula |
C7H11ClN6O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1-[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C7H11ClN6O/c1-3-10-7(15)14-6-12-4(8)11-5(9-2)13-6/h3H2,1-2H3,(H3,9,10,11,12,13,14,15) |
InChI Key |
JIUQNJKLHUCVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=NC(=N1)NC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea typically involves the reaction of 4-chloro-6-(methylamino)-1,3,5-triazine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A related compound used as an insecticide, known for its role as a ryanodine receptor agonist.
Cyantraniliprole: Another insecticide with a similar mechanism of action.
Uniqueness
N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
